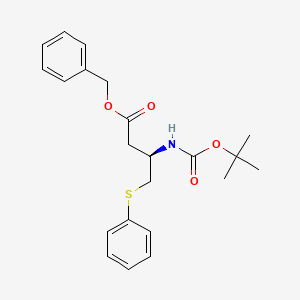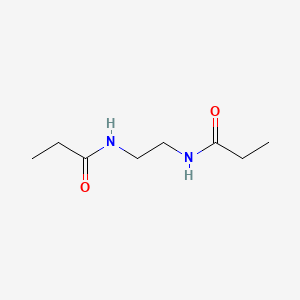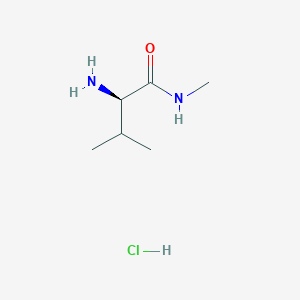
Benzyl (R)-3-(Boc-amino)-4-(phenylthio)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate is a compound that belongs to the class of N-protected amino esters It is characterized by the presence of a benzyl group, a Boc-protected amino group, and a phenylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a Boc (tert-butyloxycarbonyl) group. This is achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Formation of the Ester: The protected amino acid is then esterified with benzyl alcohol in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Introduction of the Phenylthio Group: The phenylthio group is introduced via a nucleophilic substitution reaction, where a suitable phenylthio reagent reacts with the ester intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can facilitate the deprotection of the Boc group and other steps in the synthesis, allowing for scalable production .
化学反応の分析
Types of Reactions
Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), resulting in the formation of the free amine.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Deprotection: Free amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives with altered functional groups.
科学的研究の応用
Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate involves its reactivity as a protected amino ester. The Boc group provides stability and prevents unwanted reactions during synthesis. Upon deprotection, the free amine can participate in various biochemical reactions. The phenylthio group can interact with molecular targets, potentially inhibiting enzymes or modifying proteins.
類似化合物との比較
Similar Compounds
Benzyl ®-3-amino-4-(phenylthio)butanoate: Lacks the Boc protection, making it more reactive.
Benzyl ®-3-(Cbz-amino)-4-(phenylthio)butanoate: Uses a different protecting group (Cbz) which is stable under different conditions.
Benzyl ®-3-(Fmoc-amino)-4-(phenylthio)butanoate: Uses an Fmoc protecting group, which is removed under basic conditions.
Uniqueness
Benzyl ®-3-(Boc-amino)-4-(phenylthio)butanoate is unique due to its Boc protection, which provides stability under acidic conditions and allows for selective deprotection. This makes it particularly useful in multi-step organic synthesis and pharmaceutical research.
特性
分子式 |
C22H27NO4S |
|---|---|
分子量 |
401.5 g/mol |
IUPAC名 |
benzyl (3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylsulfanylbutanoate |
InChI |
InChI=1S/C22H27NO4S/c1-22(2,3)27-21(25)23-18(16-28-19-12-8-5-9-13-19)14-20(24)26-15-17-10-6-4-7-11-17/h4-13,18H,14-16H2,1-3H3,(H,23,25)/t18-/m1/s1 |
InChIキー |
WSWSSLHGEPVXAP-GOSISDBHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)OCC1=CC=CC=C1)CSC2=CC=CC=C2 |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)CSC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-Chloro-6-[3-(trifluoromethoxy)phenyl]pyrimidine](/img/structure/B13907503.png)




![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)




